molecular formula C7H4BrNS2 B1275646 5-Bromo-2-mercaptobenzothiazole CAS No. 71216-20-1

5-Bromo-2-mercaptobenzothiazole

Cat. No.: B1275646
CAS No.: 71216-20-1
M. Wt: 246.2 g/mol
InChI Key: OKHQGCOLOHTELL-UHFFFAOYSA-N
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Description

5-Bromo-2-mercaptobenzothiazole: is an organosulfur compound with the molecular formula C7H4BrNS2 . It is a derivative of benzothiazole, where a bromine atom is substituted at the 5th position and a mercapto group (-SH) is present at the 2nd position. This compound is known for its significant biological and industrial applications, particularly in the field of rubber vulcanization and as a biochemical reagent .

Mechanism of Action

Mode of Action

5-Bromo-2-mercaptobenzothiazole interacts with its targets, the hCAs, by inhibiting their activity. The compound showed preferential inhibition of the hCA II isoform with a KI of 0.97 mM, followed by hCA XII (KI 1.9 mM) . The inhibition of these enzymes affects the reversible hydration of carbon dioxide, which can have various downstream effects.

Biochemical Pathways

The inhibition of hCAs by this compound affects several physiological processes in many tissues and organs, such as pH regulation, gas exchange, ion transport, bone resorption, and fatty acid metabolism . Abnormal levels or activities of these enzymes are commonly associated with various diseases .

Pharmacokinetics

The compound’s molecular weight is 24615 , which could influence its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of hCAs. This can lead to changes in the physiological processes that these enzymes are involved in, potentially affecting pH regulation, gas exchange, ion transport, and more .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound has been detected in urban air, probably because of tyre abrasion . The exposure of the general public to this compound from using rubber-containing goods is much smaller than the exposure of workers in chemical plants .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-mercaptobenzothiazole plays a significant role in biochemical reactions, particularly as an inhibitor of several enzymes. It has been reported to inhibit enzymes such as acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases . These interactions are crucial as they can modulate various biochemical pathways, leading to changes in cellular functions. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby inhibiting their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with enzymes involved in signaling pathways can lead to altered gene expression profiles and metabolic fluxes. Additionally, this compound has been identified as a potential carcinogen, with studies showing an increase in the incidence of tumors in experimental animals exposed to the compound .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a mechanism-based inhibitor, binding to the active sites of enzymes and preventing their normal function . This inhibition can lead to downstream effects on gene expression and cellular metabolism. The compound’s ability to form stable complexes with enzymes is a key aspect of its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its inhibitory activity . Additionally, long-term exposure to the compound can result in chronic effects on cellular processes, including potential carcinogenic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Studies have shown that the compound has a low toxicity in mice, with an LD50 of greater than 960 mg/kg . At higher doses, it has been associated with an increased incidence of tumors and other adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s interactions with enzymes such as acyl coenzyme A cholesterol acyltransferase and monoamine oxidase are particularly noteworthy . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution is crucial for its biochemical activity, as it needs to reach its target sites to exert its effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-mercaptobenzothiazole typically involves the bromination of 2-mercaptobenzothiazole. One common method is the reaction of 2-mercaptobenzothiazole with bromine in an appropriate solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled addition of bromine to ensure safety and efficiency. The product is then purified through recrystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-mercaptobenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-2-mercaptobenzothiazole is used as a building block in organic synthesis, particularly in the preparation of more complex benzothiazole derivatives. It is also employed in the synthesis of heterocyclic compounds with potential biological activities .

Biology and Medicine: In biological research, this compound is used as a biochemical reagent to study enzyme activities and protein interactions. It has shown potential as an antimicrobial and antifungal agent, making it a candidate for drug development .

Industry: Industrially, this compound is used in the rubber industry as a vulcanization accelerator. It helps in improving the mechanical properties and durability of rubber products .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-mercaptobenzothiazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine substitution can enhance its antimicrobial properties and make it a more effective biochemical reagent compared to its non-brominated counterparts .

Properties

IUPAC Name

5-bromo-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHQGCOLOHTELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402949
Record name 5-Bromo-2-mercaptobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71216-20-1
Record name 5-Bromo-2-mercaptobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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